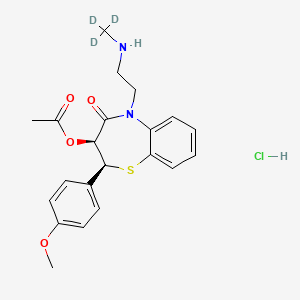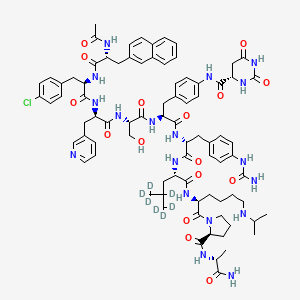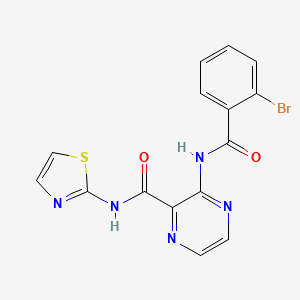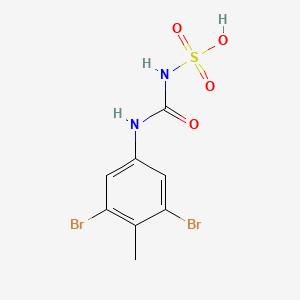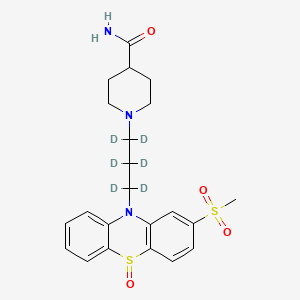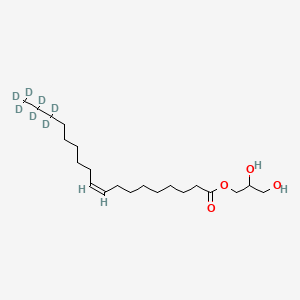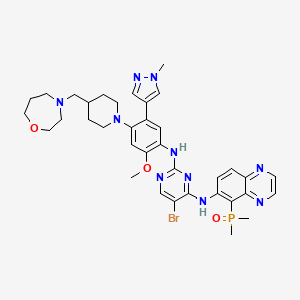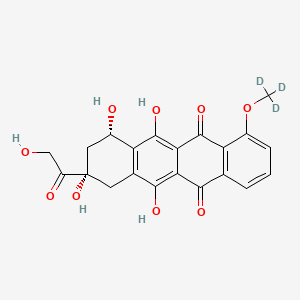
Dechloro-Rivaroxaban-d4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dechloro-Rivaroxaban-d4 is a deuterium-labeled analog of Dechloro-Rivaroxaban, which is an impurity of Rivaroxaban. Rivaroxaban is a novel anticoagulant that directly inhibits Factor Xa, a crucial enzyme in the blood coagulation cascade. This compound is primarily used in scientific research as an internal standard for the quantification of Rivaroxaban in various analytical methods .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Dechloro-Rivaroxaban-d4 involves the incorporation of deuterium atoms into the molecular structure of Dechloro-Rivaroxaban. This is typically achieved through deuterium exchange reactions or by using deuterated reagents during the synthesis process. The specific synthetic route and reaction conditions can vary, but generally involve the following steps:
Deuterium Exchange: Deuterium atoms are introduced into the molecule through exchange reactions with deuterated solvents or reagents.
Purification: The product is purified using techniques such as chromatography to ensure the desired level of deuterium incorporation.
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves:
Bulk Synthesis: Large-scale synthesis using deuterated reagents.
Purification and Quality Control: Rigorous purification and quality control measures to ensure the product meets research-grade standards.
Analyse Des Réactions Chimiques
Types of Reactions: Dechloro-Rivaroxaban-d4 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: Substitution reactions can occur, where specific atoms or groups within the molecule are replaced with others.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
Applications De Recherche Scientifique
Dechloro-Rivaroxaban-d4 has several scientific research applications, including:
Analytical Chemistry: Used as an internal standard in mass spectrometry and chromatography for the quantification of Rivaroxaban.
Pharmacokinetics: Helps in studying the pharmacokinetics of Rivaroxaban by providing accurate measurements of drug concentrations in biological samples.
Drug Development: Assists in the development and validation of analytical methods for new anticoagulant drugs.
Biomedical Research: Used in various biomedical research studies to understand the metabolism and action of Rivaroxaban.
Mécanisme D'action
Dechloro-Rivaroxaban-d4 itself does not have a direct mechanism of action as it is primarily used as a research tool. its parent compound, Rivaroxaban, exerts its effects by directly inhibiting Factor Xa. Factor Xa is essential for the conversion of prothrombin to thrombin, a key step in the blood coagulation process. By inhibiting Factor Xa, Rivaroxaban prevents the formation of thrombin and subsequently reduces blood clot formation .
Comparaison Avec Des Composés Similaires
Rivaroxaban: The parent compound, used as an anticoagulant.
Dechloro-Rivaroxaban: An impurity of Rivaroxaban.
Rivaroxaban-d4: Another deuterium-labeled analog used as an internal standard.
Uniqueness: Dechloro-Rivaroxaban-d4 is unique due to its deuterium labeling, which provides distinct advantages in analytical chemistry. The presence of deuterium atoms allows for more accurate quantification and differentiation from non-labeled compounds in mass spectrometry. This makes it an invaluable tool in pharmacokinetic studies and drug development.
Propriétés
Formule moléculaire |
C19H19N3O5S |
|---|---|
Poids moléculaire |
405.5 g/mol |
Nom IUPAC |
N-[[(5S)-2-oxo-3-[2,3,5,6-tetradeuterio-4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl]methyl]thiophene-2-carboxamide |
InChI |
InChI=1S/C19H19N3O5S/c23-17-12-26-8-7-21(17)13-3-5-14(6-4-13)22-11-15(27-19(22)25)10-20-18(24)16-2-1-9-28-16/h1-6,9,15H,7-8,10-12H2,(H,20,24)/t15-/m0/s1/i3D,4D,5D,6D |
Clé InChI |
SJVCANNMDYDYLN-OKKZONDFSA-N |
SMILES isomérique |
[2H]C1=C(C(=C(C(=C1N2CCOCC2=O)[2H])[2H])N3C[C@@H](OC3=O)CNC(=O)C4=CC=CS4)[2H] |
SMILES canonique |
C1COCC(=O)N1C2=CC=C(C=C2)N3CC(OC3=O)CNC(=O)C4=CC=CS4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




